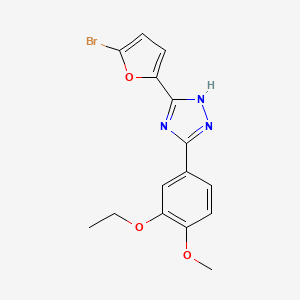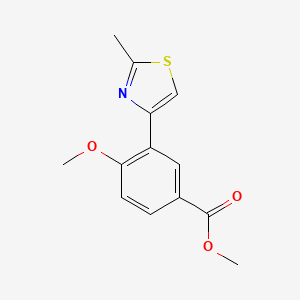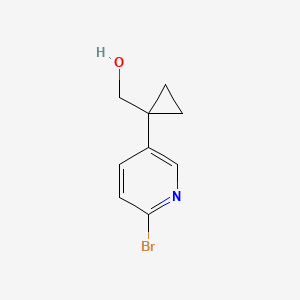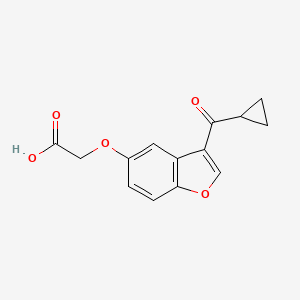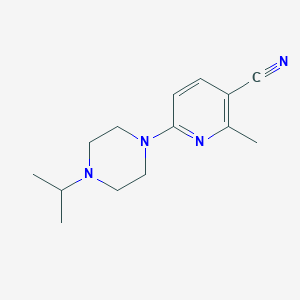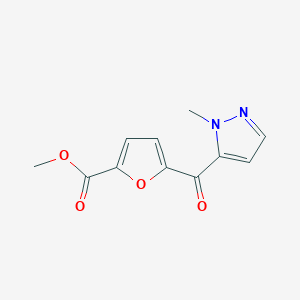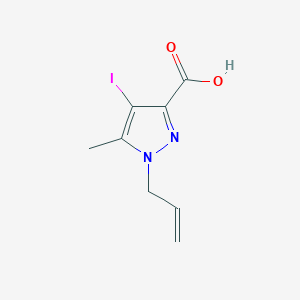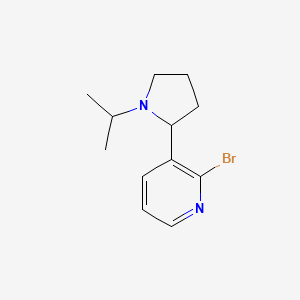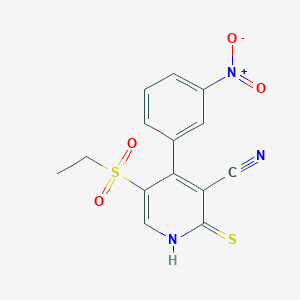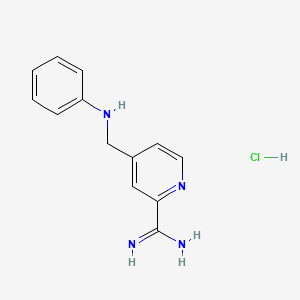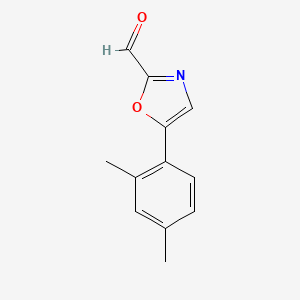
5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde is an organic compound with the molecular formula C12H11NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the oxazole ring at the 5-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The aldehyde group can then be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: 5-(2,4-Dimethylphenyl)oxazole-2-carboxylic acid.
Reduction: 5-(2,4-Dimethylphenyl)oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-oxazole-2-carbaldehyde
- 5-(2-Methylphenyl)oxazole-2-carbaldehyde
- 5-(4-Methylphenyl)oxazole-2-carbaldehyde
Uniqueness
5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-(2,4-dimethylphenyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)5-8)11-6-13-12(7-14)15-11/h3-7H,1-2H3 |
Clé InChI |
UMNXXLKTWGFAHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CN=C(O2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


